molecular formula C23H23N3O3S B2380458 methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251614-27-3

methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B2380458
CAS No.: 1251614-27-3
M. Wt: 421.52
InChI Key: VTZHITJGKPMCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a structurally complex small molecule featuring a 1,5-benzodiazepine core fused with a thioether-linked indenyl-acetamide moiety and a methyl ester group. The 1,5-benzodiazepine scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 5, which is distinct from the more common 1,4-benzodiazepines found in pharmaceuticals like diazepam. The thioether bridge (-S-) connects the benzodiazepine ring to a 2,3-dihydro-1H-inden-5-ylamine group, while the methyl ester at position 2 enhances solubility and modulates bioavailability.

Properties

IUPAC Name

methyl 2-[4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-23(28)13-18-12-22(26-20-8-3-2-7-19(20)24-18)30-14-21(27)25-17-10-9-15-5-4-6-16(15)11-17/h2-3,7-12,24H,4-6,13-14H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZHITJGKPMCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC4=C(CCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Synthesis of the Benzodiazepine Core: The benzodiazepine core is formed through the condensation of an o-phenylenediamine derivative with a suitable diketone.

    Thioether Linkage Formation: The thioether linkage is introduced by reacting the benzodiazepine intermediate with a thiol compound in the presence of a base.

    Final Esterification: The final step involves the esterification of the intermediate compound with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage or the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This interaction is mediated through the benzodiazepine binding site on the GABA receptor complex.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Class Core Structure Key Functional Groups Synthesis Method (Evidence) Potential Properties
Target Compound 1,5-Benzodiazepine Thioether, Indenyl-acetamide, Ester Likely multi-step condensation Enhanced solubility, CNS activity*
1,4-Benzodiazepines (e.g., Diazepam) 1,4-Benzodiazepine Chlorophenyl, Methyl, Ketone Cyclocondensation Sedative, anxiolytic
Thiazolone-Indole Derivatives (e.g., 2a-2c in ) Indole-Thiazolone Formyl, Carboxylic acid/Ester AcOH reflux with sodium acetate Anticancer, antimicrobial*
Thioether-Containing Drugs (e.g., Cephalosporins) β-Lactam Thioether, Carbamate Fermentation/semisynthetic Antibacterial

*Hypothesized based on structural analogs.

Benzodiazepine Derivatives

The 1,5-benzodiazepine core differentiates this compound from classical 1,4-benzodiazepines (e.g., diazepam), which exhibit sedative effects via GABA_A receptor modulation. The 1,5-regioisomer may alter receptor binding kinetics or selectivity, though crystallographic data (analyzed via tools like SHELXL or ORTEP-3 ) would be required to confirm conformational differences. The methyl ester group likely improves membrane permeability compared to carboxylic acid analogs, as seen in prodrug strategies.

Thioether Linkage

In contrast, oxygen ethers (e.g., in lorazepam) exhibit greater metabolic stability but lower nucleophilicity.

Biological Activity

Methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic compound that belongs to the benzodiazepine class. Its structure suggests potential biological activity, particularly in the realms of neuropharmacology and medicinal chemistry. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H23N3O3S with a molecular weight of 421.5 g/mol. This compound features a benzodiazepine core structure which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC23H23N3O3S
Molecular Weight421.5 g/mol
CAS Number1251614-27-3

Pharmacological Effects

Research indicates that compounds within the benzodiazepine class exhibit a range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific compound under consideration has shown promise in several studies regarding its potential therapeutic applications.

  • Anxiolytic Activity : Similar compounds have demonstrated significant anxiolytic effects in animal models. The benzodiazepine framework is known to interact with GABA receptors, enhancing inhibitory neurotransmission which can alleviate anxiety symptoms.
  • Antimycobacterial Activity : A related study involving benzodiazepine derivatives found that certain compounds exhibited anti-tubercular properties. For instance, 1,4-benzodiazepine derivatives were screened for their ability to inhibit Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 1.55 μg/mL .
  • Cholinesterase Inhibition : Some derivatives of similar structures have been evaluated for their ability to inhibit cholinesterase enzymes. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic transmission in the brain .

The biological activity of this compound may be attributed to its interaction with GABA_A receptors and possibly other neurotransmitter systems:

  • GABA_A Receptor Modulation : Benzodiazepines typically act as positive allosteric modulators at GABA_A receptors, increasing the frequency of chloride channel opening and leading to hyperpolarization of neurons.
  • Cholinergic Pathways : By inhibiting cholinesterase enzymes, the compound may prolong the action of acetylcholine at synapses involved in memory and learning processes.

Case Studies

Several studies have been conducted to explore the biological activity of similar benzodiazepine derivatives:

  • Study on Antimycobacterial Activity :
    • Objective : To evaluate the efficacy of synthesized benzodiazepines against Mycobacterium tuberculosis.
    • Findings : Compounds showed varying degrees of activity with some achieving MIC values below 3 μg/mL, indicating potential for development as anti-TB agents .
  • Cholinesterase Inhibition Study :
    • Objective : To assess the inhibitory effects on AChE and BChE.
    • Results : Certain derivatives exhibited IC50 values comparable to established inhibitors like physostigmine, suggesting therapeutic potential in treating cognitive disorders .

Q & A

Q. Are there alternative synthetic pathways to access structurally related analogs with enhanced bioactivity?

  • Approaches :
  • Huisgen Cycloaddition : Introduce triazole rings for improved metabolic stability.
  • Bioisosteric Replacement : Substitute the thioether with sulfone or selenoether groups.
  • Validation : Compare analog bioactivity in receptor-binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.